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Compound of Interest

Compound Name: Ethyl N-butyl-N-cyanocarbamate

Cat. No.: B063770

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the
purity of Ethyl N-butyl-N-cyanocarbamate. Due to the limited availability of direct
experimental spectra for this specific compound, this guide leverages data from close structural
analogs to predict its spectroscopic characteristics. The presented data and protocols are
intended to serve as a robust reference for quality control and characterization.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and comparative spectroscopic data for Ethyl N-
butyl-N-cyanocarbamate and its structural analogs. These predictions are derived from
established spectroscopic principles and data from the listed analogs.

Table 1: Predicted *H NMR Chemical Shifts (ppm)
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Predicted Shift

(ppm) for Ethyl Ethyl N,N-di-n-  Ethyl N-
Protons N-butyl-N- butylcarbamat  butylcarbamat  Notes
cyanocarbama e e
te
Quartet due to
O-CH2-CHs ~4.2 (q) ~4.1(q) ~4.1 (q) coupling with
methyl protons.
Triplet due to
coupling with
O-CH2-CHs ~1.3 (1) ~1.2 (1) ~1.2 (t)
methylene
protons.
Triplet,
N-CHa2- deshielded by
~3.4 (1) ~3.2 (1) ~3.1 (1) _
CH2CH2CHs the nitrogen and
cyano group.
N-CHz2- Sextet, complex
~1.6 (sext) ~1.5 (sext) ~1.4 (sext) ]
CH2CH2CHs multiplet.
N-CH2CH:2- Sextet, complex
~1.4 (sext) ~1.3 (sext) ~1.3 (sext) ]
CH2CHs multiplet.
Triplet, least
N-CH2CH2CHa-
CH ~0.9 (1) ~0.9 (t) ~0.9 (t) deshielded
’ methyl group.
Table 2: Predicted 13C NMR Chemical Shifts (ppm)
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Predicted Shift

(ppm) for Ethyl N- Ethyl N,N-di-n-
Carbon Notes
butyl-N- butylcarbamate[1]
cyanocarbamate
Carbonyl carbon,
Cc=0 ~155 ~156 _ _
highly deshielded.
Characteristic shift for
C=N ~115 -
a nitrile carbon.
Methylene carbon of
O-CH2-CHs ~63 ~61
the ethyl ester.
Methyl carbon of the
O-CH2-CHs ~14 ~14
ethyl ester.
Methylene carbon
N-CH2-CH2CH2CHs ~50 ~46 attached to nitrogen,
deshielded.
N-CH2-CH2CH2CHs ~30 ~31 Butyl chain carbon.
N-CH2CH2-CH2CHs ~20 ~20 Butyl chain carbon.
Terminal methyl
N-CH2CH2CH2-CHs ~14 ~14 carbon of the butyl
chain.
Table 3: Key FTIR Absorption Bands (cm™?)
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Predicted
Wavenumber
. (cm™?) for Ethyl N,N-di-n-  n-Butyl
Functional
= Ethyl N-butyl- butylcarbamat Cyanoacrylate[ Notes
rou
5 N- e[1] 2]
cyanocarbama
te
A sharp, medium
intensity band
C=N Stretch ~2240 - 2238 o
characteristic of
a nitrile.
Strong
absorption,
C=0 Stretch ~1715 ~1690 1737 typical for a
carbamate
carbonyl.
Strong band for
C-O Stretch ~1250 ~1230 1289 the ester C-O
bond.
Carbamate C-N
C-N Stretch ~1180 ~1170 -
bond stretch.
Aliphatic C-H
C-H Stretch (sp3)  2850-3000 2850-2980 2850-3000 stretching
vibrations.
Table 4: Predicted Mass Spectrometry Fragmentation
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Fragment Predicted m/z Rationale

Molecular ion of Ethyl N-butyl-

[M]+e 170
N-cyanocarbamate.
[M - CzHsO]+ 125 Loss of the ethoxy group.
[M - CaHo]+ 113 Loss of the butyl group.
Fragment containing the butyl
[CaHoNCN]+ 97
and cyano groups.
Fragment containing the ethyl
[C2HsOCN]+ 71
ester and cyano groups.
[CaHo]+ 57 Butyl cation.
[CN]+ 26 Cyanide radical.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical structure and assess for impurities containing protons and
carbons.

Instrumentation:

e 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

o Accurately weigh approximately 10-20 mg of the Ethyl N-butyl-N-cyanocarbamate sample.

¢ Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) or another suitable
deuterated solvent.

o Transfer the solution to a clean, dry 5 mm NMR tube.
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H NMR Acquisition Parameters:

e Pulse Program: Standard single pulse (zg30)

e Number of Scans: 16-64 (adjust for desired signal-to-noise)
o Relaxation Delay (d1): 1-5 seconds

e Acquisition Time: ~4 seconds

e Spectral Width: -2 to 12 ppm

o Reference: Tetramethylsilane (TMS) at O ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled (zgpg30)

Number of Scans: 1024 or more (due to low natural abundance of 13C)

Relaxation Delay (d1): 2-5 seconds

Acquisition Time: ~1-2 seconds

Spectral Width: -10 to 220 ppm

Reference: CDCls solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify characteristic functional groups and compare the sample's spectrum to a
reference or predicted spectrum.

Instrumentation:
e FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation (ATR):
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e Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

o Place a small drop of the neat liquid Ethyl N-butyl-N-cyanocarbamate sample directly onto
the center of the ATR crystal.

Acquire the sample spectrum.
Acquisition Parameters:

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of the sample and identify them based on their
mass-to-charge ratio and fragmentation patterns, providing a highly sensitive method for purity
assessment.

Instrumentation:
e Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
Sample Preparation:

o Prepare a dilute solution of the Ethyl N-butyl-N-cyanocarbamate sample (~1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters (suggested starting point):

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x
0.25 mm ID, 0.25 pm film thickness.

* Inlet Temperature: 250 °C
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« Injection Volume: 1 L (split or splitless injection depending on concentration)
e Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
e Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes.

o Ramp: 10 °C/min to 280 °C.

o Hold at 280 °C for 5 minutes.

MS Parameters:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: 40-400 amu.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for purity
confirmation.

Caption: Workflow for the comprehensive spectroscopic analysis of Ethyl N-butyl-N-
cyanocarbamate.

Caption: Logical decision pathway for confirming the purity of Ethyl N-butyl-N-
cyanocarbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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